
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzofuran moiety, a triazole ring, and a carboxamide group, which contribute to its diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran moiety can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents. The triazole ring is introduced via a click chemistry reaction, often using azides and alkynes under copper-catalyzed conditions. The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzofuran and triazole derivatives.
科学的研究の応用
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The carboxamide group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide
Uniqueness
Compared to similar compounds, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a benzofuran moiety, a triazole ring, and a carboxamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(16-15(20)13-9-19(2)18-17-13)7-11-3-4-14-12(8-11)5-6-21-14/h3-4,8-10H,5-7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZYCVVHHZJGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine](/img/structure/B2651930.png)
![2-(4,5-Dichloroimidazol-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide](/img/structure/B2651931.png)
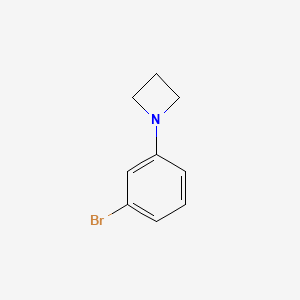
![5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2651933.png)
![N-(2-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2651934.png)
![3-(2-chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2651935.png)
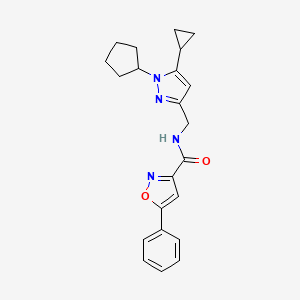
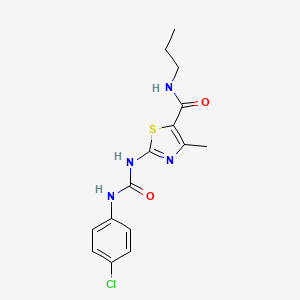
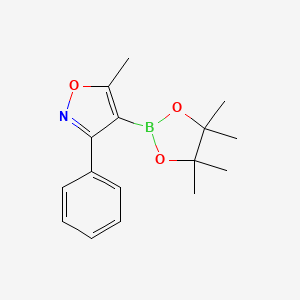
![2,2-Difluorospiro[2.2]pentane-5-carboxylic acid](/img/structure/B2651945.png)
![N-[(2-fluorophenyl)methyl]-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2651947.png)
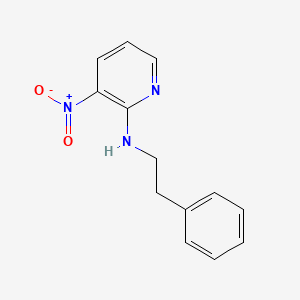
![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2651952.png)
![3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B2651953.png)
